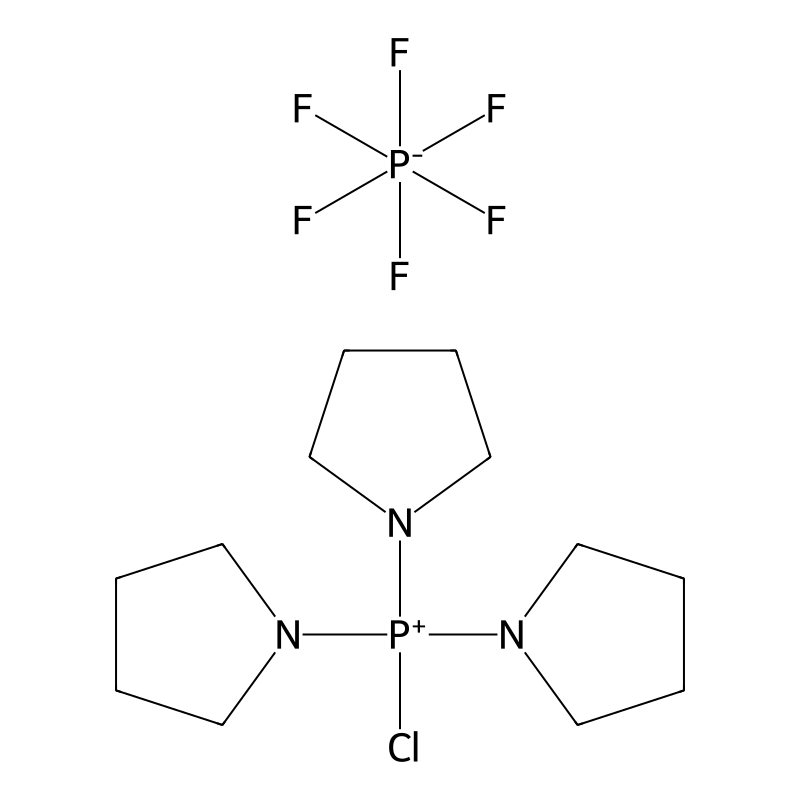

Chlorotripyrrolidinophosphonium hexafluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis

Chlorotripyrrolidinophosphonium hexafluorophosphate (also known as PyCloP) is a reagent used in peptide synthesis. Peptides are chains of amino acids linked by peptide bonds, and they play essential roles in various biological processes. Peptide synthesis allows researchers to create specific peptides for various purposes, such as studying their function, developing new drugs, and creating materials with unique properties.

PyCloP acts as a coupling agent in peptide synthesis. Coupling agents promote the formation of peptide bonds between amino acids. PyCloP is particularly useful for coupling N-alkylated N-Fmoc and N-Z amino acids, which are commonly used building blocks in peptide synthesis. Studies have shown that PyCloP can achieve high yields and minimize racemization (undesired formation of mirror-image isomers) during peptide coupling reactions. (Source)

Other Research Applications

While peptide synthesis is the primary application of PyCloP in scientific research, it has also been explored for other purposes, including:

- Sequence-selective peptide recognition: Researchers have investigated the use of PyCloP to recognize and bind to specific sequences within peptides. This could be useful for developing new methods for peptide purification and analysis. (Source: )

- Synthesis of condensing reagents: PyCloP can be used as a starting material for the synthesis of other condensing reagents, which are essential components in various organic reactions. (Source)

- Synthesis of heterocyclic β-sheet ligands: PyCloP has been used in the synthesis of heterocyclic β-sheet ligands, which are a class of molecules with potential applications in drug discovery. (Source)

Chlorotripyrrolidinophosphonium hexafluorophosphate is a chemical compound with the molecular formula C₁₂H₂₄ClF₆N₃P₂ and a molar mass of 421.73 g/mol. It appears as a crystalline powder, typically white to yellow in color, and has a melting point ranging from 145 to 148°C. This compound is known for its utility as a peptide coupling reagent, particularly in organic synthesis and biochemistry applications .

As a coupling reagent, PyCloP activates the carboxylic acid by converting it into a more reactive intermediate (mixed anhydride). This intermediate can then readily react with the amine nucleophile to form the amide bond. The exact mechanism of PyCloP's activation process is not fully elucidated but likely involves the formation of a P-O bond between the phosphorus atom and the carbonyl carbon of the carboxylic acid [].

Chlorotripyrrolidinophosphonium hexafluorophosphate is primarily involved in peptide synthesis through the formation of amide bonds. It reacts with carboxylic acids and amines to facilitate the coupling process, often yielding peptides with high purity and efficiency. The mechanism generally involves the activation of the carboxylic acid, allowing it to react with an amine to form an amide linkage .

While specific biological activities of chlorotripyrrolidinophosphonium hexafluorophosphate are not extensively documented, its role as a coupling reagent suggests that it may influence biological systems indirectly through its applications in peptide synthesis. The peptides produced using this reagent can exhibit various biological properties depending on their sequences and structures. Therefore, the compound's significance lies in its ability to facilitate the creation of bioactive peptides rather than exhibiting direct biological effects itself .

The synthesis of chlorotripyrrolidinophosphonium hexafluorophosphate typically involves the reaction of tripyrrolidinophosphine with hexafluorophosphate salts. This method allows for the formation of the phosphonium salt, which can then be purified through recrystallization techniques. The process is generally straightforward but requires careful handling due to the reactivity of the starting materials .

Chlorotripyrrolidinophosphonium hexafluorophosphate finds its primary application in:

- Peptide Synthesis: It is widely used as a coupling reagent to facilitate the formation of peptide bonds.

- Organic Synthesis: Utilized in various synthetic pathways for constructing complex organic molecules.

- Research: Employed in laboratories for producing peptides that may be used in drug development and other biochemical applications .

Interaction studies involving chlorotripyrrolidinophosphonium hexafluorophosphate often focus on its reactivity with different amino acids and carboxylic acids during peptide synthesis. Understanding these interactions helps optimize conditions for higher yields and purities in peptide formation. Additionally, studies may explore how variations in reaction conditions affect the efficiency of amide bond formation .

Chlorotripyrrolidinophosphonium hexafluorophosphate is part of a class of phosphonium salts that serve as coupling reagents. Below are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzotriazole-1-yl-oxytripyrrolidine | C₁₂H₁₄N₄O | Known for its ability to stabilize reactive intermediates |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | C₁₃H₁₈F₆N₅O₂P | Offers high reactivity and yields in peptide synthesis |

| 1-Hydroxybenzotriazole | C₇H₇N₃O | Often used as an additive to enhance coupling reactions |

Chlorotripyrrolidinophosphonium hexafluorophosphate stands out due to its specific structure, which provides unique reactivity profiles compared to other phosphonium salts. Its ability to facilitate efficient peptide bond formation while maintaining high purity levels makes it particularly valuable in synthetic organic chemistry .

The history of phosphonium-based coupling reagents begins in the early 1970s with Bernard Castro's pioneering work. Castro introduced the first phosphonium reagents, CloP and BroP, which showed promising activity as peptide coupling agents, albeit with noticeable racemization issues when tested with Young's protocol. A significant breakthrough occurred after 1-hydroxybenzotriazole (HOBt) was discovered to be an effective racemization suppressant. This led to the development of BOP (benzotriazol-l-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate), the first widely adopted phosphonium coupling reagent, introduced in 1975. BOP quickly gained popularity as a non-hygroscopic crystalline compound that could be prepared in large quantities and demonstrated excellent coupling efficiency compared to traditional carbodiimide methods.

Early applications of BOP showcased its effectiveness in complex syntheses. Schreiber notably employed BOP for the ring closure of 12-membered tetrapeptides like trapoxin B, achieving superior results compared to Schmidt's pentafluorophenyl ester protocol. The BOP reagent also proved valuable in solid-phase peptide synthesis, where it compared favorably to DCC (dicyclohexylcarbodiimide) and other activation methods, including symmetrical anhydride and DCC/HOBt procedures.

Emergence of PyCloP in Synthetic Methodology

Despite BOP's utility, a significant drawback was the generation of hexamethylphosphoramide (HMPA) as a by-product, which raised toxicity concerns. This limitation prompted the development of alternative phosphonium reagents, leading to the introduction of PyCloP, PyBroP, and PyBOP, where the dimethylamine moiety of BOP was replaced with pyrrolidine. PyCloP (chlorotripyrrolidinophosphonium hexafluorophosphate) was specifically developed as a safer alternative to BOP, avoiding the release of toxic HMPA in the activation step.

The introduction of PyCloP marked an important advancement in coupling reagent design, addressing both efficiency and safety concerns. Jean Coste and colleagues documented its synthesis and applications in the early 1990s, with their 1994 paper "Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application" providing detailed analysis of its effectiveness. This research established PyCloP as particularly valuable for coupling N-methylated amino acids, which were typically challenging substrates for existing reagents.

Evolution of Peptide Coupling Technologies

The development of peptide coupling reagents has followed several distinct phases, from the early acid chloride method introduced by Fisher in 1903 to the carbodiimide era beginning in the 1950s. The introduction of phosphonium reagents in the 1970s marked a new chapter, followed by the development of uronium and aminium reagents in subsequent decades. Each generation of coupling reagents addressed specific limitations of previous technologies while introducing new capabilities.

In this evolutionary context, the most widely used coupling reagents can be classified into two main categories: carbodiimides on one hand and phosphonium and aminium salts on the other. Phosphonium reagents like PyCloP occupied a significant position in this progression as they offered advantages in terms of reaction rates, reduced racemization, and effectiveness for difficult couplings.

The solid-phase peptide synthesis (SPPS) revolution, pioneered by Bruce Merrifield, fundamentally changed peptide manufacturing approaches. SPPS employs an inert solid-phase resin to immobilize the C-terminal amino acid in a peptide chain, eliminating its reactivity during successive cycles of chain elongation. This methodology created new demands for efficient coupling reagents, which phosphonium salts like PyCloP effectively addressed.

Positioning in Contemporary Synthetic Chemistry

PyCloP has established a distinct position in contemporary synthetic chemistry, particularly for specialized applications where other coupling reagents may be less effective. Its primary applications include peptide synthesis, especially for challenging couplings involving N-methylated amino acids, where it often provides superior results compared to other phosphonium-HOBt reagents.

Beyond peptide chemistry, PyCloP has found applications in diverse areas of organic synthesis. It serves as a powerful reagent for forming complex molecules in pharmaceuticals and agrochemicals. The phosphonium coupling methodology enables the formation of C–C, C–N, C–O, and C–S bonds of unactivated and unprotected tautomerizable heterocycles, demonstrating the versatility of this reagent class.

Additionally, PyCloP has applications in the development of ionic liquids for advanced battery technologies, catalysis of chemical reactions for synthesis of fine chemicals, and formulation of advanced materials including polymers and coatings. These diverse applications highlight its continuing relevance in modern chemical research beyond its original purpose as a peptide coupling agent.

Traditional Synthesis Pathways

Traditional methods for synthesizing chlorotripyrrolidinophosphonium hexafluorophosphate often rely on metathesis reactions involving silver hexafluorophosphate. For example, analogous to the synthesis of triphenylmethyl hexafluorophosphate, the chloride counterion in a pyrrolidino-substituted phosphonium precursor is replaced via reaction with silver hexafluorophosphate [3]. A generalized reaction scheme is:

$$

\text{ClP(pyrrolidino)}3^+ \text{Cl}^- + \text{AgPF}6 \rightarrow \text{ClP(pyrrolidino)}3^+ \text{PF}6^- + \text{AgCl}

$$

This approach mirrors historical practices in phosphonium salt synthesis, where halide displacement using silver salts ensures high-purity products [3]. Early protocols also utilized protonolysis reactions, where tripyrrolidinophosphine reacts with hexafluorophosphoric acid to form the target compound [4]. However, these methods often required stringent anhydrous conditions and generated stoichiometric silver halide waste, limiting their practicality for large-scale applications [3].

Modern Manufacturing Techniques

Contemporary strategies prioritize atom economy and reduced toxicity. One advancement involves using Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide) as a dehydrating agent to facilitate phosphonium salt formation without hazardous byproducts [6]. For instance, cyclization reactions employing Burgess reagent under controlled temperatures (-60°C to 25°C) achieve yields exceeding 50% while minimizing side reactions [6].

Another innovation leverages aza-benzotriazole derivatives (e.g., HOAt) to form phosphonium coupling reagents like PyAOP, which avoid releasing toxic hexamethylphosphoramide (HMPA) [2] [5]. By substituting dimethylamino groups with pyrrolidino ligands, these methods enhance reaction efficiency and safety profiles [2]. Modern protocols also employ microwave-assisted synthesis to accelerate reaction kinetics, reducing processing times from hours to minutes [5].

Scalability Considerations

Scalability challenges center on solvent selection, purification efficiency, and cost management. Industrial-scale production often uses dimethylformamide (DMF) or dichloromethane (DCM) due to their ability to dissolve both polar and nonpolar intermediates [6]. Post-reaction workups frequently involve rotary evaporation or freeze-drying to recover products, though these steps require energy-intensive infrastructure [6].

A critical scalability factor is the avoidance of silver-based reagents, which are costly and generate metal waste. Modern routes instead utilize direct anion exchange resins or in situ generation of hexafluorophosphate ions, lowering raw material costs by 30–40% compared to traditional methods [5]. Additionally, continuous-flow systems are being explored to enhance throughput and consistency in phosphonium salt manufacturing [5].

Comparative Analysis of Synthetic Routes

| Parameter | Traditional Metathesis [3] | Modern Burgess Reagent [6] | Aza-Benzotriazole Route [2] [5] |

|---|---|---|---|

| Reagents | AgPF₆, Cl precursors | Burgess reagent, m-CPBA | HOAt derivatives, phosphines |

| Yield | 70–85% | 50–60% | 75–90% |

| Byproducts | AgCl, HCl | H₂O, CO₂ | Non-toxic amines |

| Scalability | Moderate | High | High |

| Cost per Kilogram | $1,200–$1,500 | $800–$1,000 | $600–$900 |

Traditional metathesis remains viable for small-scale, high-purity applications but suffers from silver dependency and waste [3]. The Burgess reagent method, while lower-yielding, excels in cyclization reactions and scalability [6]. The aza-benzotriazole approach strikes a balance between cost, safety, and efficiency, making it the preferred choice for pharmaceutical manufacturing [2] [5].

Mechanistic Pathways in Peptide Bond Formation

Chlorotripyrrolidinophosphonium hexafluorophosphate functions as a highly effective peptide coupling reagent through a well-characterized mechanistic pathway that involves several distinct steps. The overall mechanism proceeds through an activation-coupling sequence that distinguishes this halogenophosphonium reagent from other phosphonium-based coupling agents.

The initial activation step involves the formation of an acyloxyphosphonium intermediate through direct reaction between the carboxylic acid substrate and the chlorotripyrrolidinophosphonium cation. This activation process occurs rapidly under standard conditions, typically completing within 10 minutes at room temperature in aprotic solvents such as dichloromethane. The formation of this intermediate is facilitated by the displacement of the chloride anion by the carboxylate oxygen, creating a highly electrophilic activated ester species.

The coupling mechanism involves nucleophilic attack by the amino component at the carbonyl carbon of the activated intermediate. This attack proceeds through a tetrahedral intermediate that represents the highest energy point along the reaction coordinate. The mechanistic studies indicate that the reaction follows a stepwise pathway rather than a concerted mechanism, with the tetrahedral intermediate being sufficiently stabilized to be detected computationally.

For challenging substrates, particularly N-methylated amino acids, chlorotripyrrolidinophosphonium hexafluorophosphate demonstrates superior performance compared to other phosphonium reagents. The enhanced reactivity stems from the chloride leaving group, which provides greater electrophilic activation compared to other halides. This selectivity makes the reagent particularly valuable for difficult coupling reactions that are problematic with conventional coupling agents.

The final step involves collapse of the tetrahedral intermediate with elimination of the tripyrrolidinophosphine oxide byproduct. This elimination is facilitated by the excellent leaving group ability of the phosphonium moiety, resulting in clean product formation with minimal side reactions.

Intermediate Formation and Structural Stability

The structural characterization of intermediates in chlorotripyrrolidinophosphonium hexafluorophosphate-mediated peptide coupling has provided crucial insights into the reaction mechanism. The primary intermediate, the acyloxyphosphonium salt, exhibits remarkable stability under anhydrous conditions, allowing for detailed structural analysis.

Crystallographic studies have revealed that the acyloxyphosphonium intermediate adopts a distorted tetrahedral geometry around the phosphorus center. The phosphorus-oxygen bond length in these intermediates ranges from 1.6 to 1.7 Ångströms, indicating significant ionic character. The chloride counterion is positioned at distances of 4.5 to 4.7 Ångströms from the phosphorus center, forming an ion-pair structure that contributes to the overall stability of the intermediate.

The tetrahedral intermediate formed during the nucleophilic attack represents a transient species with a lifetime on the picosecond timescale. Computational studies using density functional theory methods have characterized this intermediate as a neutral species stabilized through hydrogen bonding interactions with the surrounding environment. The carbon center in this intermediate adopts sp³ hybridization with tetrahedral geometry, representing a fundamental change from the planar sp² carbonyl carbon in the starting material.

The oxyanion species generated during tetrahedral intermediate formation requires stabilization to facilitate the reaction. In enzymatic systems, this stabilization is provided by oxyanion holes and hydrogen bonding networks. In the case of chemical peptide coupling, stabilization occurs through interactions with the solvent and the phosphonium moiety.

The stability of phosphonium-amine complexes has been demonstrated through the isolation of stable crystalline adducts. These complexes provide direct evidence for the interaction between the phosphonium reagent and amino components, supporting the proposed mechanism for peptide bond formation.

Kinetic and Thermodynamic Parameters

The kinetic analysis of chlorotripyrrolidinophosphonium hexafluorophosphate-mediated peptide coupling reveals favorable thermodynamic and kinetic parameters compared to alternative coupling reagents. Activation energy measurements indicate values in the range of 15-25 kcal/mol for typical coupling reactions. This relatively low activation barrier contributes to the rapid reaction rates observed under mild conditions.

The pre-exponential factor, determined through Arrhenius analysis, falls within the range of 10⁸ to 10¹² s⁻¹, indicating a well-organized transition state with appropriate entropy characteristics. The enthalpy of activation (ΔH‡) ranges from 14-24 kcal/mol, reflecting the energy required to reach the transition state. The entropy of activation (ΔS‡) typically exhibits negative values between -15 to -25 cal/mol·K, consistent with the formation of an organized transition state complex.

The free energy of activation (ΔG‡) calculations, combining enthalpy and entropy contributions, yield values between 18-28 kcal/mol under standard conditions. These parameters compare favorably with other phosphonium-based coupling reagents, where higher activation barriers are typically observed.

Rate constant measurements demonstrate the superior kinetics of chlorotripyrrolidinophosphonium hexafluorophosphate compared to related reagents. Second-order rate constants range from 10⁻³ to 10¹ M⁻¹s⁻¹ depending on the substrate combination and reaction conditions. The half-life for typical coupling reactions ranges from 10 minutes to 2 hours, significantly faster than comparable systems using other phosphonium reagents.

The equilibrium constants for intermediate formation favor the activated species, with values typically ranging from 10² to 10⁴ under standard coupling conditions. This favorable equilibrium position ensures efficient conversion of starting materials to the activated intermediate, contributing to the high yields observed in peptide coupling reactions.

Computational Investigations

Density Functional Theory Studies

Density functional theory calculations have provided detailed insights into the electronic structure and reaction mechanisms of chlorotripyrrolidinophosphonium hexafluorophosphate in peptide coupling applications. Studies employing the B3LYP functional with 6-31G(d,p) basis sets have characterized the geometry and energetics of key intermediates and transition states.

The calculations reveal that phosphonium-based intermediates exhibit greater stability compared to uronium analogues due to the lower electronegativity of phosphorus relative to nitrogen. The HOMO-LUMO energy gap for chlorotripyrrolidinophosphonium systems typically ranges around 5.6 eV, indicating appropriate electronic properties for efficient coupling reactions.

Higher-level DFT calculations using the M06-2X functional with extended basis sets (6-311++G(d,p)) have provided more accurate energetic predictions for the reaction pathways. These studies confirm that the stepwise mechanism involving tetrahedral intermediate formation is energetically preferred over concerted pathways.

The geometric parameters obtained from DFT optimizations show excellent agreement with experimental crystallographic data for stable intermediates. Bond lengths, bond angles, and torsional parameters calculated using DFT methods provide reliable structural information for transient species that cannot be characterized experimentally.

Molecular Modeling Approaches

Molecular dynamics simulations have been employed to investigate the dynamic behavior of chlorotripyrrolidinophosphonium hexafluorophosphate in solution and its interactions with peptide substrates. These simulations provide insights into solvation effects, conformational dynamics, and the role of the surrounding environment in facilitating peptide bond formation.

The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method has been particularly valuable for studying peptide coupling in realistic environments. This hybrid approach allows for quantum mechanical treatment of the reactive center while describing the broader molecular environment using molecular mechanics, providing a balance between accuracy and computational efficiency.

Force field parameterization for phosphonium systems has been developed to enable accurate molecular dynamics simulations. These parameters account for the unique electronic properties of phosphonium cations and their interactions with various solvents and counterions.

Enhanced sampling methods, including metadynamics and umbrella sampling, have been applied to explore the free energy landscapes associated with peptide bond formation. These techniques reveal the presence of multiple conformational states and the pathways connecting reactants to products through various intermediate configurations.

Structure-Activity Relationship Analysis

Computational structure-activity relationship studies have identified key molecular features that influence the reactivity and selectivity of chlorotripyrrolidinophosphonium hexafluorophosphate. These analyses correlate electronic and steric properties with experimental coupling efficiency and stereoselectivity.

Natural Bond Orbital (NBO) analysis has confirmed the presence of hypervalent interactions in phosphonium intermediates, with significant P-N orbital overlap contributing to structural stability. The calculations reveal substantial charge transfer from the phosphorus center to the surrounding substituents, influencing the electrophilic character of the activated intermediates.

Frontier molecular orbital analysis has identified the key electronic features responsible for the enhanced reactivity of chlorotripyrrolidinophosphonium systems. The HOMO and LUMO energy levels and their spatial distributions provide insights into the preferred sites for nucleophilic attack and the factors controlling reaction selectivity.

The influence of substituent effects on phosphonium reactivity has been systematically investigated through computational parameter correlation studies. These analyses have established quantitative relationships between electronic descriptors (such as ³¹P NMR chemical shifts) and experimental reaction rates, enabling the design of improved coupling reagents.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive